molecular formula C14H15N3O4S B6972896 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid

1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid

Cat. No.: B6972896
M. Wt: 321.35 g/mol
InChI Key: HGRYNZSUCPHXSK-UHFFFAOYSA-N
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Description

1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid is a synthetic organic compound that features a unique combination of a pyrazole ring and an indole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and indole rings suggests that it may exhibit diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the indole moiety through sulfonylation.

  • Preparation of 1,5-Dimethylpyrazole:

      Starting Materials: Acetylacetone and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out under reflux in ethanol, yielding 1,5-dimethylpyrazole.

  • Sulfonylation:

      Starting Materials: 1,5-Dimethylpyrazole and sulfonyl chloride.

      Reaction Conditions: The reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Formation of the Indole Moiety:

      Starting Materials: 2,3-Dihydroindole-7-carboxylic acid.

      Reaction Conditions: The indole moiety is synthesized through cyclization reactions involving appropriate precursors.

  • Coupling Reaction:

      Starting Materials: The sulfonylated pyrazole and the indole derivative.

      Reaction Conditions: The final coupling reaction is carried out under conditions that facilitate the formation of the desired product, often involving catalysts and specific solvents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the indole or pyrazole rings.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms of the compound, potentially altering the functional groups.

  • Substitution:

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Solvent and temperature conditions tailored to the specific substitution reaction.

      Products: Substituted derivatives with modified chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry:

      Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

      Material Science: Incorporated into polymers and materials for enhanced properties.

  • Biology:

      Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

      Biological Probes: Used in studies to understand biological pathways and mechanisms.

  • Medicine:

      Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Pharmacology: Studied for its interactions with biological targets and pharmacokinetics.

  • Industry:

      Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxamide
  • 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-methyl ester
  • 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-ethyl ester

Comparison: Compared to these similar compounds, 1-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid is unique due to its carboxylic acid functional group, which can influence its solubility, reactivity, and biological activity. The presence of the carboxylic acid group may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9-12(8-15-16(9)2)22(20,21)17-7-6-10-4-3-5-11(13(10)17)14(18)19/h3-5,8H,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRYNZSUCPHXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCC3=C2C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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